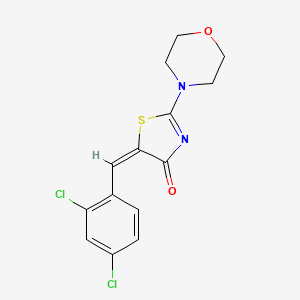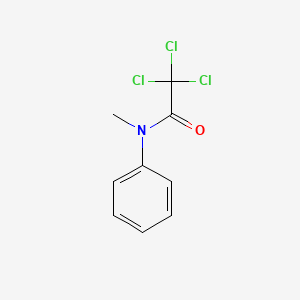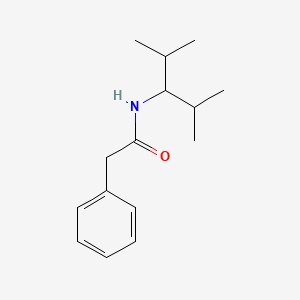![molecular formula C20H25NO3 B5815113 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide, commonly known as DPBE, is a chemical compound that belongs to the family of amphetamines. It is a research chemical that has gained popularity in recent years due to its potential in the field of scientific research. DPBE is a synthetic compound that is not approved for human consumption and is strictly used for research purposes.
Aplicaciones Científicas De Investigación
DPBE has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and ADHD. It has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
Mecanismo De Acción
DPBE acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which enhances the activity of serotonin in the brain. These mechanisms of action contribute to the potential therapeutic effects of DPBE.
Biochemical and Physiological Effects:
DPBE has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased focus, attention, and mood enhancement. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPBE in lab experiments is its potential as a research tool for studying the neurochemical mechanisms underlying various neurological disorders. However, one of the limitations of using DPBE is its lack of approval for human consumption, which restricts its use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on DPBE, including its potential as a treatment for neurological disorders such as depression, anxiety, and ADHD. It could also be studied for its potential as a cognitive enhancer and for its neuroprotective properties. Additionally, further research could be conducted to better understand the mechanisms of action of DPBE and its potential as a research tool for studying the brain.
Métodos De Síntesis
DPBE can be synthesized using a variety of methods, including reductive amination, Grignard reaction, and reductive coupling. One of the most common methods for synthesizing DPBE is the reductive amination of 3,4-dimethoxyphenylacetone with 4-phenylbutylamine in the presence of a reducing agent such as sodium borohydride.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-23-18-12-11-17(15-19(18)24-2)13-14-21-20(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRPRXSZHLBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)







![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)




